molecular formula C25H36N4O4 B10791527 (S)-1-(cyclohexanecarbonyl)-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-5-oxopyrrolidine-2-carboxamide

(S)-1-(cyclohexanecarbonyl)-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-5-oxopyrrolidine-2-carboxamide

Cat. No.: B10791527
M. Wt: 456.6 g/mol
InChI Key: QYNVUDIJSLZKIN-NRFANRHFSA-N
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Description

(S)-1-(cyclohexanecarbonyl)-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-5-oxopyrrolidine-2-carboxamide is a complex organic compound with a diverse range of applications in scientific research. This compound is characterized by its unique structure, which includes a cyclohexanecarbonyl group, a methoxyphenyl group, and a piperazine ring. Its intricate molecular architecture makes it a subject of interest in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(cyclohexanecarbonyl)-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-5-oxopyrrolidine-2-carboxamide typically involves multiple steps, starting from readily available starting materials. The process often includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Cyclohexanecarbonyl Group: This step involves the acylation of the pyrrolidine ring with cyclohexanecarbonyl chloride under basic conditions.

    Attachment of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where the piperazine derivative reacts with an appropriate electrophile.

    Methoxyphenyl Group Addition:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(cyclohexanecarbonyl)-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-5-oxopyrrolidine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a suitable base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(S)-1-(cyclohexanecarbonyl)-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-5-oxopyrrolidine-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-1-(cyclohexanecarbonyl)-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-5-oxopyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-1-(cyclohexanecarbonyl)-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-5-oxopyrrolidine-2-carboxamide is unique due to its specific combination of functional groups and its ability to undergo a variety of chemical reactions. This versatility makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C25H36N4O4

Molecular Weight

456.6 g/mol

IUPAC Name

(2S)-1-(cyclohexanecarbonyl)-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-5-oxopyrrolidine-2-carboxamide

InChI

InChI=1S/C25H36N4O4/c1-33-22-10-6-5-9-20(22)28-17-15-27(16-18-28)14-13-26-24(31)21-11-12-23(30)29(21)25(32)19-7-3-2-4-8-19/h5-6,9-10,19,21H,2-4,7-8,11-18H2,1H3,(H,26,31)/t21-/m0/s1

InChI Key

QYNVUDIJSLZKIN-NRFANRHFSA-N

Isomeric SMILES

COC1=CC=CC=C1N2CCN(CC2)CCNC(=O)[C@@H]3CCC(=O)N3C(=O)C4CCCCC4

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CCNC(=O)C3CCC(=O)N3C(=O)C4CCCCC4

Origin of Product

United States

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